molecular formula C11H13NO2 B1419186 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1157935-94-8

1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1419186
CAS No.: 1157935-94-8
M. Wt: 191.23 g/mol
InChI Key: YZKMLPSEFBTHNG-UHFFFAOYSA-N
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Description

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a cyclizing agent can yield the desired indene derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Applications

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid has been explored for its potential use in biological systems, particularly as a buffer in biochemical assays due to its ability to maintain pH levels.

Buffering Agent

In biological and biochemical applications, maintaining pH is crucial. The compound serves as an organic buffer, helping to stabilize pH in various reactions and processes. This property is particularly valuable in enzymatic reactions where pH fluctuations can lead to decreased activity or denaturation of proteins .

Synthetic Applications

The compound is also significant in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing other compounds.

Synthesis of Derivatives

Research indicates that this compound can serve as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of indene derivatives which are important in the development of pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Indene Derivatives

A study demonstrated the successful synthesis of various indene derivatives using this compound as a starting material. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's versatility in organic synthesis .

Case Study 2: Biological Assays

Another research project investigated the use of this compound in biological assays aimed at understanding enzyme kinetics. The results indicated that the compound effectively maintained stable pH levels during the assays, leading to more reliable data on enzyme activity .

Data Tables

CompoundpKaBuffering Range (pH)
This compound4.54.0 - 5.0
Acetic Acid4.764.0 - 5.6
Phosphate Buffer7.26.5 - 7.5

Comparison with Similar Compounds

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indene ring structure combined with the methylamino group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2C_{10}H_{11}NO_2. Its structure features a dihydroindene core with a carboxylic acid group and a methylamino substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Antitumor Activity

Studies have demonstrated that this compound can inhibit arginase enzymes (ARG1 and ARG2), which are implicated in tumor progression by modulating the tumor microenvironment. Inhibiting these enzymes can enhance the effectiveness of immune responses against tumors .

2. Enzyme Inhibition

The compound's ability to inhibit arginase has been linked to its potential as a therapeutic agent in combination therapies for various cancers. The inhibition of arginase may lead to increased levels of arginine, an amino acid crucial for T-cell function and proliferation, thereby supporting anti-tumor immunity .

Data Tables

Biological Activity Mechanism Reference
AntitumorInhibition of ARG1/ARG2
Enhanced immune responseIncreased arginine levels
Potential anti-inflammatoryModulation of cytokine profiles

Case Study 1: Inhibition of Arginase in Cancer Models

In a preclinical study, this compound was tested in mouse models with induced tumors. The results showed a significant reduction in tumor size when combined with standard chemotherapy agents. The study highlighted the compound's role in enhancing the efficacy of treatment by altering the tumor microenvironment .

Case Study 2: Immune Modulation

Another study focused on the immunomodulatory effects of this compound. It was found to increase T-cell activity in vitro, suggesting that it could be used as an adjunct therapy to boost immune responses in cancer patients . This supports the hypothesis that targeting metabolic pathways can improve cancer immunotherapy outcomes.

The primary mechanism through which this compound exerts its effects is through the inhibition of arginase activity. This leads to:

  • Increased Arginine Availability : Higher levels of arginine can stimulate nitric oxide production, which is essential for T-cell activation.
  • Alteration of Cytokine Profiles : The compound may influence cytokine secretion from immune cells, promoting a more favorable immune environment for combating tumors .

Properties

IUPAC Name

1-(methylamino)-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-11(10(13)14)7-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMLPSEFBTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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